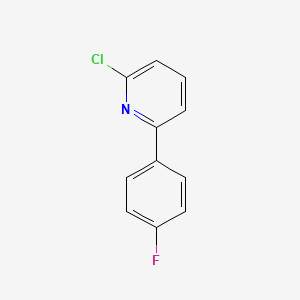

2-Chloro-6-(4-fluorophenyl)pyridine

Descripción

2-Chloro-6-(4-fluorophenyl)pyridine is a halogenated pyridine derivative with the molecular formula C₁₁H₇ClFN and a molecular weight of 207.63 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 2 and a 4-fluorophenyl group at position 6 (Figure 1). Limited data on its physical properties (e.g., melting point, boiling point) are available in the literature, but its structural analogs suggest moderate lipophilicity (LogP: ~3.54) .

Propiedades

IUPAC Name |

2-chloro-6-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREPYUIBTYEMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

2-Chloro-6-(4-fluorophenyl)pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.

Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Chloro-3-cyano-6-(4-fluorophenyl)pyridine

- Molecular Formula : C₁₂H₆ClFN₂

- Molecular Weight : 232.65 g/mol

- Key Differences: The addition of a cyano group (-CN) at position 3 introduces a strong electron-withdrawing effect, enhancing reactivity in nucleophilic substitution reactions.

2-Chloro-6-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyridine-3-carbonitrile

- Molecular Formula : C₁₉H₁₂ClFN₂O₂S

- Molecular Weight : 386.83 g/mol

- Key Differences: Substitution at position 5 with a methylsulfonylphenyl group adds steric bulk and polarity. The sulfonyl group (-SO₂CH₃) may enhance interactions with polar residues in enzyme active sites, while the cyano group at position 3 further modulates electronic properties.

Sulfonyl-Substituted Analogs

2-Chloro-6-((2-fluorophenyl)sulfonyl)pyridine

- Molecular Formula: C₁₁H₇ClFNO₂S

- Molecular Weight : 271.70 g/mol

- Key Differences: The sulfonyl group at position 6 (attached to an ortho-fluorophenyl ring) increases acidity of adjacent protons and solubility in polar solvents.

2-Chloro-6-((4-fluorophenyl)sulfonyl)pyridine

Heterocyclic and Fused-Ring Derivatives

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

- Molecular Formula : C₁₄H₁₁FN₂

- Molecular Weight : 226.25 g/mol

- Key Differences : Fusion of an imidazole ring with pyridine increases basicity and hydrogen-bonding capacity. The methyl group at position 6 enhances lipophilicity, contributing to antimicrobial activity against Staphylococcus aureus .

4-Chloro-6-(3-fluorophenyl)pyrimidine

Functional Group Modifications

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Molecular Formula : C₆H₃Cl₄N

- Molecular Weight : 230.89 g/mol

- Key Differences : The trichloromethyl group (-CCl₃) is a potent electron-withdrawing substituent, deactivating the pyridine ring toward electrophilic substitution. Nitrapyrin is used as a nitrification inhibitor in agriculture but exhibits weak mutagenicity in Salmonella typhimurium assays .

2-(2-Chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN, -SO₂) at positions 2 and 6 stabilize the pyridine ring, directing reactivity toward nucleophilic substitution or cross-coupling reactions .

- Biological Activity : Imidazo-fused derivatives exhibit antimicrobial properties, likely due to increased lipophilicity and hydrogen-bonding capacity .

Q & A

Q. What are the optimal multi-step synthetic routes for 2-Chloro-6-(4-fluorophenyl)pyridine to achieve high yield and purity?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. A plausible route includes:

Suzuki-Miyaura Coupling : React 2,6-dichloropyridine with 4-fluorophenylboronic acid under palladium catalysis. Optimize reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C) to favor regioselectivity at the 6-position .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the product. Yield and purity (>95%) can be confirmed via HPLC and NMR .

Q. Key Considerations :

- Monitor reaction progress via TLC to avoid over-halogenation.

- Adjust solvent polarity to minimize by-products like 2-chloro-4-fluorophenylpyridine isomers.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and coupling patterns to confirm substitution on the pyridine ring.

- ¹³C NMR : Verify the presence of Cl (C-Cl, δ ~140 ppm) and F (C-F, δ ~160 ppm) substituents .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Crystallize the compound in ethanol to obtain single crystals. Compare experimental bond lengths/angles with DFT-calculated values .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 223.63 .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with neurological targets?

Methodological Answer:

- Target Selection : Prioritize receptors like muscarinic acetylcholine receptors (e.g., M4), as fluorophenyl-pyridine derivatives exhibit allosteric modulation .

- In Vitro Assays :

- Radioligand Binding : Use [³H]-N-methylscopolamine to measure displacement in CHO-K1 cells expressing M4 receptors.

- Functional Assays : Measure cAMP inhibition (IC₅₀) via ELISA in receptor-transfected HEK293 cells.

- Dose-Response Analysis : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., xanomeline) and validate with SAR studies .

Q. How should discrepancies in biological activity data between studies on this compound be addressed?

Methodological Answer:

- Metabolite Analysis : Investigate if 6-chloropicolinic acid (a common metabolite of pyridine derivatives) contributes to observed effects. Use LC-MS to quantify metabolites in plasma/tissue homogenates .

- Experimental Variables : Compare assay conditions (e.g., cell lines, incubation times). For example, bile duct hyperplasia in rats was likely incidental and not metabolite-related .

- Statistical Reassessment : Apply multivariate analysis to isolate confounding factors (e.g., batch variability in compound purity) .

Q. What computational approaches are recommended to predict the reactivity and interaction mechanisms of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with M4 receptors. Parameterize the force field for halogen bonding (Cl, F) and π-π stacking (pyridine-fluorophenyl) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic regions (e.g., Cl substitution sites) and frontier molecular orbitals .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis .

- Waste Disposal : Collect halogenated waste separately in amber glass containers. Neutralize acidic by-products with NaHCO₃ before disposal .

- Emergency Response : For spills, absorb with vermiculite and treat with 10% NaOH solution to degrade reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.